Cas no 6443-79-4 (Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)-)

Benzeneacetonitrile, α-(3-phenyl-2-propen-1-ylidene)-, is a specialized organic compound featuring a conjugated nitrile and phenyl-substituted propenylidene structure. This configuration imparts reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its α,β-unsaturated nitrile moiety enables participation in nucleophilic addition and cyclization reactions, offering versatility in constructing complex molecular frameworks. The compound's stability under controlled conditions ensures consistent performance in synthetic workflows. Its defined structure and purity make it valuable for research and industrial processes requiring precise functional group manipulation. Proper handling is essential due to potential reactivity hazards.
Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- structure
6443-79-4 structure
Product Name:Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)-
CAS No:6443-79-4
MF:C17H13N
MW:231.291824102402
CID:520259
PubChem ID:6380299
Update Time:2025-06-10

Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)-
    • (2E,4E)-2,5-diphenylpenta-2,4-dienenitrile
    • 2,5-diphenyl-penta-2,4-dienenitrile
    • 2,5-Diphenyl-penta-2,4-diennitril
    • Cinnamal-benzylcyanid
    • Cinnamyliden-benzylcyanid
    • G64830
    • DTXSID80422963
    • NSC338119
    • 2,5-DIPHENYL-2,4-PENTADIENENITRILE
    • NSC-338119
    • AKOS002344789
    • 6443-79-4
    • 2,5-diphenylpenta-2,4-dienenitrile
    • YSZC2878
    • Inchi: 1S/C17H13N/c18-14-17(16-11-5-2-6-12-16)13-7-10-15-8-3-1-4-9-15/h1-13H/b10-7+,17-13-
    • InChI Key: MEAXDVRKAWCVJF-DESBJYGPSA-N
    • SMILES: N#C/C(=C/C=C/C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 231.10500
  • Monoisotopic Mass: 231.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 4.30698

Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1710866-100mg
(2E,4E)-2,5-Diphenylpenta-2,4-dienenitrile
6443-79-4 98%
100mg
¥1131.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(2E,4E)-2,5-Diphenylpenta-2,4-dienenitrile
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¥1925.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(2E,4E)-2,5-Diphenylpenta-2,4-dienenitrile
6443-79-4 98%
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¥6007.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1710866-5g
(2E,4E)-2,5-Diphenylpenta-2,4-dienenitrile
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Additional information on Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)-

Exploring Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- (CAS No. 6443-79-4): Properties, Applications, and Innovations

Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- (CAS No. 6443-79-4) is a specialized organic compound that has garnered attention in both academic and industrial research due to its unique molecular structure and versatile applications. This compound, often referred to by its systematic name or CAS number, belongs to the family of nitrile-containing compounds, which are widely studied for their reactivity and utility in synthetic chemistry. The presence of both a phenyl group and a propenylidene moiety in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for high-performance organic intermediates like Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- has surged, driven by advancements in pharmaceuticals, agrochemicals, and materials science. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in drug discovery. For instance, its conjugated double bond system allows for diverse chemical transformations, enabling the creation of novel compounds with tailored properties. This aligns with the growing trend of green chemistry, where efficiency and sustainability are prioritized.

The compound’s CAS No. 6443-79-4 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern research. Users often inquire about its solubility, stability under various conditions, and compatibility with common reagents. These queries highlight the need for detailed technical data, which is essential for laboratories aiming to incorporate this compound into their workflows. Additionally, its role in catalysis and polymer chemistry has sparked discussions in online forums, with many exploring its use in smart materials and nanotechnology.

From an industrial perspective, Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- is valued for its cost-effectiveness and scalability. Manufacturers emphasize its purity and consistency, as these factors directly impact the quality of downstream products. The compound’s low environmental footprint compared to traditional alternatives also resonates with the global push toward sustainable manufacturing. This is particularly relevant given the increasing regulatory focus on chemical safety and eco-friendly processes.

Innovations in analytical techniques have further elevated the study of CAS No. 6443-79-4. Advanced methods like HPLC, NMR spectroscopy, and mass spectrometry enable precise characterization, ensuring its optimal use in research and production. These techniques address common user questions about impurity profiling and structural confirmation, which are critical for quality control. Furthermore, the integration of machine learning in chemical analysis has opened new avenues for predicting the behavior of such compounds, a topic gaining traction in scientific communities.

In conclusion, Benzeneacetonitrile, a-(3-phenyl-2-propen-1-ylidene)- (CAS No. 6443-79-4) exemplifies the intersection of tradition and innovation in chemistry. Its multifaceted applications, coupled with the evolving demands of industries and researchers, underscore its significance. As the scientific landscape continues to evolve, this compound is poised to play a pivotal role in shaping future breakthroughs, from advanced materials to life-saving therapeutics.

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